
(1-Cyclopropylethylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropylethylidene)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a cyclopropylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethylidene)hydrazine typically involves the reaction of cyclopropyl ketones with hydrazine derivatives. One common method is the condensation reaction between cyclopropyl methyl ketone and hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclopropyl ketones, followed by their reaction with hydrazine derivatives. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-Cyclopropylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions include oximes, amines, and substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-Cyclopropylethylidene)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeted therapies.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-Cyclopropylethylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity or induction of cell death.
Comparación Con Compuestos Similares
Cyclopropylhydrazine: Similar in structure but lacks the ethylidene group.
Ethylidenehydrazine: Contains the ethylidene group but lacks the cyclopropyl moiety.
Cyclopropylmethylhydrazine: Similar but with a methyl group instead of the ethylidene group.
Uniqueness: (1-Cyclopropylethylidene)hydrazine is unique due to the presence of both the cyclopropyl and ethylidene groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90255-44-0 |
|---|---|
Fórmula molecular |
C5H10N2 |
Peso molecular |
98.15 g/mol |
Nombre IUPAC |
1-cyclopropylethylidenehydrazine |
InChI |
InChI=1S/C5H10N2/c1-4(7-6)5-2-3-5/h5H,2-3,6H2,1H3 |
Clave InChI |
MBOKIINMFMYCTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


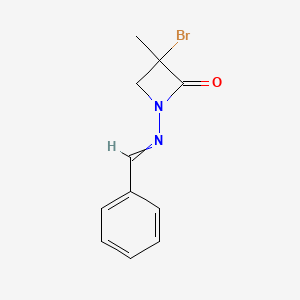
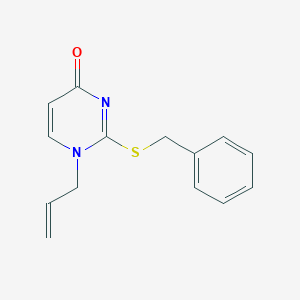
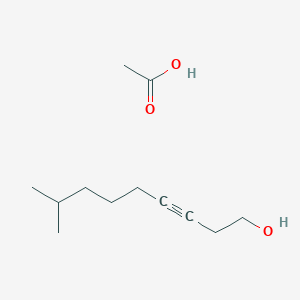
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
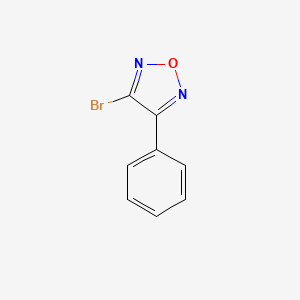
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
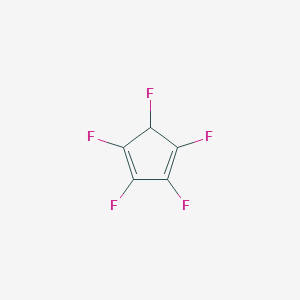
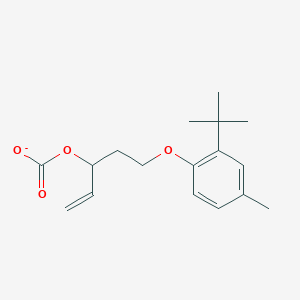
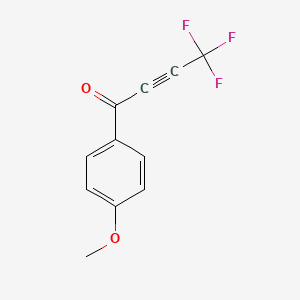
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
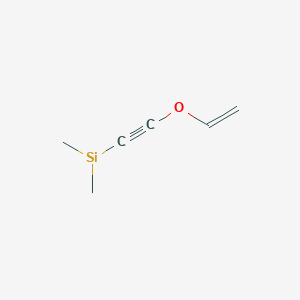
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
